molecular formula C7H3N2NaO2S B8338383 Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No. B8338383
M. Wt: 202.17 g/mol
InChI Key: ZBXKCSXJMJRSLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium thiazolo[5,4-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H3N2NaO2S and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium thiazolo[5,4-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium thiazolo[5,4-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium thiazolo[5,4-c]pyridine-2-carboxylate

Molecular Formula

C7H3N2NaO2S

Molecular Weight

202.17 g/mol

IUPAC Name

sodium;[1,3]thiazolo[5,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C7H4N2O2S.Na/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

ZBXKCSXJMJRSLA-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC2=C1N=C(S2)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate (J. Heterocyclic Chem., 27, 563(1990) (0.61 g) was dissolved in tetrahydrofuran (12 ml). To the resulting solution, a 1N aqueous sodium hydroxide solution (3 ml) was added, followed by stirring at room temperature for 30 minutes. The insoluble matter was collected by filtration. Without purification, it was provided for the subsequent reaction as it was.
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0 (± 1) mol
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reactant
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[Compound]
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Heterocyclic
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0 (± 1) mol
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3 mL
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12 mL
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Synthesis routes and methods II

Procedure details

In tetrahydrofuran (12 ml), ethyl thiazolo[5,4-c]pyridine-2-carboxylate (0.61 g) was dissolved, followed by the addition of a 1N aqueous sodium hydroxide solution (3 ml). After stirring at room temperature for 30 minutes, the insoluble matter was filtered off. Without purification, the filtrate was provided for the subsequent reaction.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

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